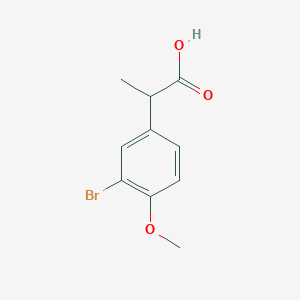

2-(3-Bromo-4-methoxyphenyl)propanoic acid

Description

Significance of Substituted Propanoic Acid Derivatives in Chemical Research

Substituted propanoic acid derivatives, particularly arylpropionic acids, represent a crucial class of compounds in medicinal chemistry and pharmacological research. humanjournals.comorientjchem.org These molecules are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen. humanjournals.comresearchgate.net The biological activity of these compounds often stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.org Beyond their anti-inflammatory properties, arylpropionic acid derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antibacterial, anticonvulsant, and anticancer effects. humanjournals.comresearchgate.net The versatility of the propanoic acid scaffold allows for structural modifications, enabling researchers to fine-tune the pharmacological profiles of these molecules and explore their potential in treating various diseases. humanjournals.comorientjchem.org

Importance of Brominated and Methoxylated Aromatic Systems in Organic Synthesis and Biological Science

Brominated aromatic systems are fundamental building blocks in organic synthesis. The bromine atom is an excellent leaving group, making aryl bromides valuable intermediates for a variety of chemical transformations. nih.govresearchgate.net They are frequently used in cross-coupling reactions (like Suzuki and Heck reactions) and in the formation of Grignard and organolithium reagents, which are essential for constructing complex molecular architectures. nih.govresearchgate.net The introduction of bromine into an aromatic ring, a process known as bromination, is a common and versatile reaction in organic chemistry. youtube.combyjus.com

Methoxylated aromatic compounds are also of significant interest. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the reactivity and regioselectivity of reactions on the aromatic ring. In biological systems, methoxylated aromatics are widespread, notably as components of lignin, the second most abundant biopolymer on Earth. researchgate.netnih.gov The metabolism of these compounds by microorganisms is a key part of the global carbon cycle. researchgate.netfrontiersin.org Furthermore, the methoxy group is a common feature in many biologically active molecules and natural products, where it can impact binding to biological targets and metabolic stability. mdpi.com

Rationale for Investigating 2-(3-Bromo-4-methoxyphenyl)propanoic acid

The investigation of this compound is driven by the strategic combination of its core structural features. The phenylpropanoic acid moiety provides a well-established scaffold with known biological relevance. humanjournals.comorientjchem.org The presence of both a bromine atom and a methoxy group on the aromatic ring offers a rich platform for synthetic diversification and the exploration of structure-activity relationships.

The bromine atom at the 3-position can serve as a synthetic handle for introducing new functional groups through various coupling reactions, allowing for the creation of a library of derivatives. researchgate.net The methoxy group at the 4-position, being an activating group, influences the electronic properties of the aromatic ring. nih.gov A closely related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been utilized in the synthesis of natural products such as Combretastatin A-4 and Verongamine, highlighting the value of this substitution pattern in constructing complex and biologically active molecules. nih.gov Therefore, this compound is a promising intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Overview of Current Research Landscape Pertaining to Halogenated Phenylpropanoic Acids

The current research landscape for halogenated phenylpropanoic acids is active and primarily focused on medicinal chemistry and drug discovery. The introduction of halogen atoms, such as bromine or fluorine, is a common strategy to modulate the physicochemical properties of drug candidates, including their lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, research has been conducted on phenylpropanoic acid derivatives containing polar functionalities for potential use in treating type 2 diabetes. nih.gov Other studies have explored the degradation of phenylpropanoic acid by microorganisms, which is relevant for environmental science and bioremediation. nih.govmdpi.com The synthesis of various halogenated and substituted phenylpropanoic acid derivatives continues to be an area of interest for creating novel compounds with tailored biological activities. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) |

InChI Key |

XHLLCEDTOQFCFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-Bromo-4-methoxyphenyl)propanoic acid

The synthesis of racemic this compound is typically achieved through a direct functionalization of a readily available precursor. The primary strategy involves the introduction of a bromine atom onto the aromatic ring of a pre-existing phenylpropanoic acid framework.

The most logical and common starting material for this synthesis is 2-(4-methoxyphenyl)propanoic acid. This precursor contains the required carbon skeleton, including the propanoic acid side chain and the methoxy-substituted phenyl ring. This starting material is commercially available, streamlining the synthetic process.

An alternative precursor is 2-(3-bromo-4-methoxyphenyl)acetic acid, which could be methylated at the alpha-carbon. However, the direct bromination of 2-(4-methoxyphenyl)propanoic acid is often more straightforward. The synthesis of the related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been demonstrated through the regioselective bromination of 4-methoxyphenylacetic acid, highlighting the viability of this synthetic strategy. nih.gov

The key step in the synthesis is the electrophilic aromatic bromination of the 2-(4-methoxyphenyl)propanoic acid precursor. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the propanoic acid side chain is a deactivating, meta-directing group. The position ortho to the powerful activating methoxy group is the most likely site for substitution.

A well-established method for an analogous bromination involves using bromine in a suitable solvent. nih.gov To synthesize the target compound, 2-(4-methoxyphenyl)propanoic acid would be treated with a brominating agent. Optimization of the reaction involves controlling the stoichiometry of the brominating agent to prevent di-substitution and selecting an appropriate solvent and temperature to ensure high regioselectivity and yield. A synthesis of the closely related acetic acid derivative using bromine in acetic acid at room temperature resulted in a high yield of 84%. nih.gov

Table 1: Representative Reaction Conditions for Electrophilic Bromination

| Parameter | Condition | Purpose |

| Starting Material | 2-(4-methoxyphenyl)propanoic acid | Provides the core molecular structure. |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Serves as the electrophilic bromine source. |

| Solvent | Acetic Acid or Dichloromethane | Provides a medium for the reaction. |

| Temperature | Room Temperature | Controls the reaction rate and minimizes side products. |

| Work-up | Quenching, Extraction, and Recrystallization | Isolates and purifies the final product. |

Catalytic Approaches in Synthesis

While direct bromination with Br₂ in acetic acid can proceed without a catalyst due to the activated nature of the aromatic ring, catalytic methods can enhance reaction efficiency and selectivity. Lewis acid catalysts such as iron(III) bromide (FeBr₃) are often employed in electrophilic aromatic brominations to polarize the Br-Br bond, creating a more potent electrophile.

Furthermore, greener and more advanced catalytic systems are being explored for bromination reactions. The use of solid acid catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), has been shown to be effective for the synthesis of brominated alkanes and represents a potential approach for aromatic brominations, offering advantages in catalyst recovery and reuse. mdpi.com

Stereoselective Synthesis and Enantiomeric Control

Creating enantiomerically pure this compound requires strategies that can control the stereochemistry at the chiral center alpha to the carboxylic acid. This is typically achieved using either chiral auxiliaries or asymmetric catalysis.

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule to a prochiral precursor, directing a subsequent chemical transformation, and then removing the auxiliary.

For the synthesis of a specific enantiomer of this compound, the general procedure would be:

Attachment: The precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, is covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form an amide. wikipedia.orgscielo.org.mx

Diastereoselective Alkylation: The α-proton of the acetic acid moiety is removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form a stereochemically defined enolate. The chiral auxiliary sterically blocks one face of the enolate.

Methylation: The enolate is then treated with a methylating agent, such as methyl iodide (CH₃I). The methyl group attacks from the less hindered face, leading to the formation of one diastereomer in high excess.

Removal: The chiral auxiliary is cleaved, typically through hydrolysis, to release the enantiomerically enriched this compound and recover the auxiliary for reuse. wikipedia.org

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary Class | Specific Example | Key Feature |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Provides a rigid scaffold for high diastereoselectivity (Evans Auxiliary). |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine / (1S,2S)-(+)-Pseudoephedrine | Readily available from the chiral pool; forms chiral amides. wikipedia.org |

| Camphorsultam | (1S)-(+)-10-Camphorsultam | Offers high stereocontrol and often yields highly crystalline derivatives. |

| Sulfur-based Auxiliaries | 1,3-Thiazolidine-2-thiones | Sulfur analogs of oxazolidinones that can offer different reactivity and selectivity. scielo.org.mx |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A plausible catalytic route to enantiopure this compound is the asymmetric hydrogenation of an unsaturated precursor, 2-(3-bromo-4-methoxyphenyl)acrylic acid.

In this method, the acrylic acid derivative is hydrogenated using a chiral transition metal catalyst. nih.gov The catalyst, typically composed of a rhodium or ruthenium center coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP), creates a chiral environment for the reaction. It facilitates the delivery of hydrogen to one face of the carbon-carbon double bond, producing one enantiomer of the final product in excess. This method is highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product.

Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure 2-arylpropanoic acids is a critical area of research, as the biological activity often resides in a single enantiomer. Diastereoselective strategies, frequently employing chiral auxiliaries, represent a powerful approach to control the stereochemistry at the alpha-carbon. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. wikipedia.org For the synthesis of 2-arylpropanoic acids, a common strategy involves the acylation of a chiral auxiliary with the corresponding aryl-acetyl halide, followed by diastereoselective alkylation at the α-position. While specific examples for the diastereoselective synthesis of this compound are not extensively detailed in the reviewed literature, the general principles can be applied.

One widely used class of chiral auxiliaries is the Evans oxazolidinones. The general approach would involve the following conceptual steps:

Acylation: The chiral oxazolidinone is acylated with a derivative of (3-bromo-4-methoxyphenyl)acetic acid.

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with a methylating agent (e.g., methyl iodide). The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Hydrolysis: The chiral auxiliary is then cleaved, typically under hydrolytic conditions, to yield the desired enantiomerically enriched this compound and recover the auxiliary.

Another approach involves the use of chiral auxiliaries derived from amino acids or natural products like mannitol. tandfonline.com For instance, lactamides derived from (S)-lactic acid have been successfully used as chiral auxiliaries in the asymmetric synthesis of other arylpropanoic acids, such as ibuprofen (B1674241) and naproxen, through a dynamic kinetic resolution process. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.

| Chiral Auxiliary Type | General Principle | Potential Applicability |

| Evans Oxazolidinones | Diastereoselective alkylation of an N-acyloxazolidinone enolate. | High potential for controlling the stereochemistry at the α-carbon. |

| Lactamides | Dynamic kinetic resolution via diastereoselective esterification. | Applicable for the resolution of racemic this compound. |

| Mannitol Derivatives | Stereospecific 1,2-aryl migration in chiral α-substituted acetals. | A potential route starting from a corresponding propiophenone (B1677668) derivative. tandfonline.com |

Chemical Reactivity and Derivatization Studies

The functional groups present in this compound—the carboxylic acid, the aryl bromide, the methoxy group, and the propanoic acid chain—offer multiple sites for chemical modification.

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation)

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amide bond formation.

Esterification: The esterification of this compound can be achieved using standard methods. For sterically hindered carboxylic acids, the use of catalysts such as N-bromosuccinimide (NBS) under mild, metal-free conditions has been shown to be effective for a range of aryl and alkyl carboxylic acids. nih.gov Another approach involves the use of active esterification catalysts like tin(II) chloride or tetrabutyl titanate, particularly for reactions with polyols. google.com

Amide Formation: The formation of amides from this compound can be accomplished by coupling with a desired amine using a variety of peptide coupling reagents. peptide.compeptide.com These reagents are designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine while minimizing side reactions and racemization at the chiral center. Commonly used coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP and HBTU), and uronium/aminium salts (like HATU). bachem.com The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered substrates or sensitive functional groups. peptide.com

Transformations of the Bromine Substituent (e.g., Cross-Coupling Reactions like Suzuki-Miyaura for aryl modification)

The bromine atom on the phenyl ring is a key site for modification, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for aryl modification. nih.gov This reaction would allow for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the phenyl ring, starting from this compound or its ester derivatives.

A typical Suzuki-Miyaura reaction protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand), a base (such as sodium carbonate or potassium phosphate), and a suitable solvent system. The reaction is generally tolerant of various functional groups, making it a valuable tool for late-stage diversification of complex molecules.

Modifications of the Methoxy Group (e.g., Demethylation to Hydroxyl Analogues)

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This demethylation is typically achieved using strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com Common reagents for ether cleavage include strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). pressbooks.pub The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For aryl methyl ethers, the cleavage is generally facile. Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl methyl ethers.

Functionalization of the Propanoic Acid Chain (e.g., alpha-carbon functionalization)

Synthesis of Structurally Related Analogues and Libraries

The synthetic handles available on this compound make it a suitable scaffold for the generation of chemical libraries. By combining the reactions described above, a diverse set of analogues can be prepared. For example, a library of biphenylpropanoic acid derivatives could be synthesized via Suzuki-Miyaura coupling of the bromo-substituted precursor with a variety of arylboronic acids. Subsequent demethylation would yield the corresponding hydroxyl analogues. Furthermore, derivatization of the carboxylic acid moiety into a series of esters and amides would further expand the chemical space. The synthesis of such libraries is a common strategy in drug discovery to explore structure-activity relationships. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic arrangement and bonding within 2-(3-Bromo-4-methoxyphenyl)propanoic acid can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methine proton at the chiral center, and the methyl group protons of the propanoic acid moiety. The aromatic region would likely show three signals: a doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and propanoic acid substituents, and a doublet for the proton ortho to the propanoic acid group, reflecting their respective spin-spin coupling interactions. The methoxy group would appear as a sharp singlet, while the methine proton would be a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, would present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. This would include signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for those bonded to bromine, the methoxy group, and the propanoic acid side chain), the methine carbon of the chiral center, the methoxy carbon, and the methyl carbon.

2D NMR Spectroscopy: To unequivocally assign these signals and establish the connectivity between protons and carbons, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methine proton and the methyl protons of the propanoic acid group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For example, it would show correlations from the methoxy protons to the aromatic carbon at position 4, and from the methine proton to the aromatic carbon at position 1 and the carboxyl carbon, thereby piecing together the entire molecular skeleton.

| Technique | Predicted Observations and Connectivity Insights |

| ¹H NMR | Aromatic protons (doublets, doublet of doublets), Methoxy (singlet), Methine (quartet), Methyl (doublet). |

| ¹³C NMR | Distinct signals for carboxyl, aromatic, methine, methoxy, and methyl carbons. |

| COSY | Correlation between methine proton and methyl protons. |

| HSQC | Direct one-bond correlations between all protons and their attached carbons. |

| HMBC | Long-range correlations establishing the connection of the propanoic acid side chain and methoxy group to the aromatic ring. |

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. This is particularly useful for determining the preferred conformation of the molecule. For this compound, a NOESY experiment could reveal correlations between the methine proton of the propanoic acid side chain and the aromatic protons, indicating the rotational preference of the side chain relative to the phenyl ring. Similarly, correlations between the methoxy protons and the aromatic proton at position 5 would confirm the expected planar orientation of the methoxy group with the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₀H₁₁BrO₃. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Technique | Expected Outcome |

| HRMS | Exact mass measurement confirming the elemental formula C₁₀H₁₁BrO₃. |

| Isotopic Pattern | Characteristic M+ and M+2 peaks of approximately equal intensity, confirming the presence of one bromine atom. |

The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (-OH, loss of 17 amu) and the entire carboxyl group (-COOH, loss of 45 amu). libretexts.org For this compound, characteristic fragmentation would likely involve the initial loss of the propanoic acid side chain or parts of it. Alpha-cleavage next to the aromatic ring is also a common fragmentation route. The resulting fragment ions would provide further confirmation of the molecular structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data. The C=O stretching vibration would also be observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the substituted phenyl ring.

| Spectroscopic Technique | Expected Vibrational Modes | Approximate Wavenumber (cm⁻¹) |

| FTIR | O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| FTIR/Raman | C=O stretch (carboxylic acid) | 1700-1725 |

| FTIR/Raman | Aromatic C=C stretch | 1450-1600 |

| FTIR | C-O stretch (methoxy, acid) | 1000-1300 |

Characterization of Functional Groups and Molecular Environment

The structural identity of this compound is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecule's functional groups and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield (>10 ppm). The methoxy group (–OCH₃) protons would be visible as a sharp singlet around 3.8 ppm. The three protons on the aromatic ring would present a complex splitting pattern in the aromatic region (approx. 6.8–7.5 ppm) due to their specific positions relative to the bromo and propanoic acid substituents. The aliphatic protons of the propanoic acid moiety would appear as a quartet for the alpha-proton (–CH) and a doublet for the terminal methyl (–CH₃) group. nih.govchemicalbook.comdocbrown.info

¹³C NMR: The carbon spectrum would corroborate the structure with a signal for the carbonyl carbon of the carboxylic acid typically appearing around 175-180 ppm. nih.gov The carbon of the methoxy group is expected around 56 ppm. nih.gov The six distinct aromatic carbons would resonate between approximately 110 and 156 ppm, with their exact shifts influenced by the bromine and methoxy substituents. The aliphatic carbons of the propanoic acid side chain would also be clearly identifiable.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | >10.0 | Broad singlet, Carboxylic Acid (COOH) |

| ¹H | ~6.8-7.5 | Multiplets, Aromatic (Ar-H) |

| ¹H | ~3.8 | Singlet, Methoxy (OCH₃) |

| ¹H | ~3.7 | Quartet, Propanoic Acid (CH) |

| ¹H | ~1.5 | Doublet, Propanoic Acid (CH₃) |

| ¹³C | ~175-180 | Carbonyl (C=O) |

| ¹³C | ~110-156 | Aromatic Carbons |

| ¹³C | ~56 | Methoxy (OCH₃) |

| ¹³C | ~45 | Propanoic Acid (CH) |

| ¹³C | ~18 | Propanoic Acid (CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum is dominated by a very broad absorption band for the O–H stretch of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Other significant peaks include C–O stretching vibrations for the ether and carboxylic acid groups, and C–H stretching for the aromatic and aliphatic parts of the molecule. nist.gov

Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong) |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Ether/Carboxylic Acid | C–O Stretch | ~1250-1300 |

| Aromatic/Aliphatic | C–H Stretch | 2850–3100 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet (M+ and M+2 peaks) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation patterns for propanoic acids include the loss of the carboxyl group (–COOH) and cleavage of the aliphatic side chain. docbrown.infonist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of the closely related analog, 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides significant insights into the expected solid-state structure. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of the molecule is dictated by a balance of intramolecular steric effects and intermolecular packing forces. For the related acetic acid analog, the methoxy group is nearly coplanar with the phenyl ring, while the acid substituent is significantly tilted. nih.gov A key feature of carboxylic acids in the solid state is their propensity to form strong intermolecular hydrogen bonds. It is highly probable that molecules of this compound form centrosymmetric dimers through strong O–H⋯O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov These robust interactions are often the primary drivers of the crystal's supramolecular assembly. chemrxiv.org The electronic properties of the ring substituents also influence the geometry; the electron-withdrawing bromine atom typically causes an increase in the adjacent C–C–C bond angle within the phenyl ring to over 120°. nih.gov

Crystal Packing Analysis

Expected Crystallographic Data Based on a Close Analog

| Parameter | Expected Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Primary Interaction | Centrosymmetric O–H⋯O hydrogen-bonded dimers | nih.govnih.gov |

| Conformation | Methoxy group coplanar with phenyl ring | nih.gov |

| Propanoic acid group tilted relative to ring | nih.gov | |

| Bond Angles | C-C-C angle at Br substituent > 120° | nih.gov |

Chromatographic Methods for Purity and Isomeric Separation in Research

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers (R and S forms). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity of a sample.

The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For compounds of this class, successful separations have been achieved using various CSPs:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used for a broad range of chiral compounds.

Glycopeptide-based CSPs: Macrocyclic antibiotics like teicoplanin have proven effective for separating acidic chiral compounds. nih.gov

Pirkle-type CSPs: These phases, such as the (R,R) Whelk-01 column, utilize π-acceptor/π-donor interactions and are particularly effective for separating enantiomers of various phenylpropionic acids.

The choice of mobile phase is critical and is typically a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape. The development of a validated chiral HPLC method allows for the precise quantification of one enantiomer in the presence of the other. nih.gov

Advanced GC-MS and LC-MS Techniques for Complex Mixture Analysis

For analyzing this compound in complex matrices or at trace levels, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis. Silylation is a common method to convert the –COOH group into a more volatile silyl (B83357) ester, allowing it to pass through the GC column. GC-MS provides excellent separation efficiency and detailed mass spectral data for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that avoids the need for derivatization. unimi.it The compound can be separated using reverse-phase HPLC and directly introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization source, typically operated in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic acid. This method combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for quantitative analysis in complex samples. unimi.it

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict electronic structure, molecular orbitals, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of 2-(3-Bromo-4-methoxyphenyl)propanoic acid, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to elucidate the electron distribution, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for predicting the molecule's reactivity and kinetic stability.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

While experimental NMR data is available for analogous compounds, specific computational predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for this compound are not documented. Theoretical calculations are often used to complement experimental data, aiding in the assignment of spectral peaks. For instance, understanding the shielding and deshielding effects in similar molecules like 3-bromopropanoic acid involves complex interactions that can be elucidated through computational analysis. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape and the relative stability of its different conformations.

Prediction of Preferred Conformers

A systematic search for the preferred conformers and the corresponding potential energy landscape of this compound has not been published. Such an analysis would identify the most stable, low-energy spatial arrangements of the molecule, which are crucial for understanding its interactions with biological targets. Crystal structure analysis of related compounds, such as 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, reveals that the dihedral angle between the carboxyl group and the benzene (B151609) ring is a key conformational parameter. nih.gov

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor.

There are no published molecular docking or interaction modeling studies specifically involving this compound. Research on similar propanoic acid derivatives, such as those of ketoprofen, has utilized docking to explore their binding modes with enzymes like cyclooxygenases and matrix metalloproteinases. nih.govnih.govresearchgate.net However, these findings are specific to the studied ligands and their respective targets and cannot be directly extrapolated to this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.

DFT calculations can be employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For "this compound," DFT could be used to study its synthesis or degradation pathways. For example, the mechanism of the key steps in its synthesis, such as the bromination of the aromatic ring or the introduction of the propanoic acid side chain, could be investigated. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

DFT is also a powerful tool for predicting various electronic properties and reactivity descriptors. These parameters help in understanding the chemical behavior of a molecule. For "this compound," DFT calculations could provide information on:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the electronic band gap, which relates to the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Predicted Electronic Properties of a Representative Arylpropanoic Acid (Illustrative Data)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness | 2.65 eV |

| Electronegativity | 3.85 eV |

| Electrophilicity Index | 2.79 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

While no specific QSAR models for "this compound" have been reported, QSAR studies on other series of arylpropanoic acids have been conducted to predict their anti-inflammatory or other biological activities. In such a model, descriptors would be calculated for a training set of molecules, and a predictive equation would be derived.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Arylpropanoic Acids

| Descriptor Class | Examples of Descriptors |

| Topological | Molecular Connectivity Indices, Wiener Index |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies |

| Steric | Molar Refractivity, Verloop Sterimol Parameters |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

A hypothetical QSAR model for a series of arylpropanoic acids might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the activity of "this compound" and to guide the design of new analogs with potentially improved properties.

Biological Activity and Mechanistic Studies Non Clinical Focus

Enzyme Inhibition Studies in Biochemical Assays

There is no specific information available in the public domain detailing the inhibitory effects of 2-(3-Bromo-4-methoxyphenyl)propanoic acid on the following enzymes:

Cyclooxygenase (COX) enzymes

Protein-tyrosine phosphatase 1B (PTP1B)

Androgen Receptor (AR)

α-glucosidase

α-amylase

Phosphodiesterase (PDE)

Consequently, data on the kinetic and mechanistic characterization of its potential inhibition of these enzymes is also unavailable.

Receptor Binding and Ligand-Target Engagement (In Vitro and Animal Models)

Information regarding the binding affinity, specificity, and selectivity profile of this compound for any specific biological receptors is not present in the reviewed scientific literature. Therefore, no data tables on its receptor binding can be provided.

Cellular Pathway Modulation in Cell Lines

There are no published studies detailing the effects of this compound on the modulation of cellular pathways in any cell lines.

Effects on Signal Transduction Pathways (e.g., β1-integrin/FAK signaling, PPAR pathway)

There is no specific information available regarding the effects of this compound on β1-integrin/FAK signaling or the PPAR pathway.

Cellular Response Assays (e.g., proliferation, migration, invasion, without reporting human cytotoxicity)

No studies have been published detailing the effects of this compound in cellular response assays such as proliferation, migration, or invasion. However, research on other propanoic acid derivatives has demonstrated the ability to assess these parameters. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have utilized in vitro assays to evaluate their impact on the migration of A549 non-small cell lung cancer cells.

Modulation of Biological Processes (e.g., inflammation, oxidative stress, amyloidogenesis, without human clinical outcomes)

Direct experimental data on the modulation of inflammation, oxidative stress, and amyloidogenesis by this compound is not available. However, studies on the structurally related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have shown that it can influence these processes. HMPA, a metabolite of dietary polyphenols, has been observed to possess antioxidant properties and the ability to inhibit the aggregation of amyloid-β peptide in vitro, a key process in amyloidogenesis. For example, HMPA has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and to inhibit both the nucleation and elongation phases of amyloid-β aggregation. These findings for HMPA suggest that phenylpropanoic acid scaffolds can interact with these biological pathways.

Structure-Activity Relationship (SAR) Derivation from In Vitro and Animal Data

A specific structure-activity relationship (SAR) for this compound and its close analogs has not been delineated in the literature.

Impact of Substituent Modifications on Biological Activity

While direct SAR studies on this compound are absent, research on other classes of compounds with bromo and methoxy (B1213986) substitutions offers some general insights. For instance, a study on N-(5-methoxyphenyl) methoxybenzenesulphonamides demonstrated that the introduction of bromo and methoxy groups can lead to potent cytotoxic compounds against various cancer cell lines. This suggests that the electronic and steric properties of these substituents can significantly influence biological activity.

Identification of Key Pharmacophoric Elements (without clinical implications)

Due to the lack of biological activity data, the key pharmacophoric elements of this compound have not been identified.

Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations in Animal Models

There are no published pharmacokinetic or pharmacodynamic studies for this compound in animal models. However, pharmacokinetic data from structurally similar compounds can provide a speculative framework. For example, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats revealed rapid absorption and metabolism following oral administration. After a 10 mg/kg oral dose, HMPA and its sulfated and glucuronidated conjugates were detected in the bloodstream, reaching maximum concentrations within 15 minutes. The compound was also found to be widely distributed in various organs. Another related compound, 2-bromophenylmetyrapone, when administered intravenously to rats, exhibited a short terminal half-life of 12.0 minutes.

Table 1: Pharmacokinetic Parameters of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley Rats

| Parameter | Value |

| Dose | 10 mg/kg (oral) |

| Time to Maximum Concentration (Tmax) | 15 min |

| Maximum Concentration (Cmax) of HMPA | 2.6 ± 0.4 nmol/mL |

| Maximum Concentration (Cmax) of Sulfated HMPA | 3.6 ± 0.9 nmol/mL |

| Maximum Concentration (Cmax) of Glucuronidated HMPA | 0.55 ± 0.09 nmol/mL |

Table 2: Pharmacokinetic Parameters of 2-bromophenylmetyrapone in Rats

| Parameter | Value |

| Dose | 25 mg/kg (intravenous) |

| Terminal Half-life (t1/2β) | 12.0 min |

| Area Under the Curve (AUC0-∞) | 193.7 µg·min/mL |

| Total Blood Clearance (Cl) | 131.7 mL/min |

| Volume of Distribution (Vd) | 2.3 L |

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No data are available in the public domain regarding the ADME properties of this compound.

Target Engagement and Biomarker Modulation in Preclinical Models

There is no available information from preclinical studies concerning the specific biological targets of this compound or its effects on biomarker modulation.

Potential Applications As Chemical Probes and Synthetic Intermediates

Role in Complex Molecule Synthesis

The ability to serve as a starting point for the creation of intricate molecular architectures is a key attribute of a valuable synthetic intermediate. 2-(3-Bromo-4-methoxyphenyl)propanoic acid and its close analogues have demonstrated considerable utility in this regard.

This class of compounds serves as a crucial starting material in the synthesis of biologically active molecules. For instance, the closely related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been utilized in the synthesis of the potent antimitotic agent Combretastatin A-4. nih.gov This underscores the potential of the this compound core in generating intermediates for pharmaceuticals. Furthermore, research has indicated that 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid is a valuable intermediate in the preparation of both pharmaceuticals and active agrochemical ingredients. nih.gov The presence of the bromo and carboxylic acid functionalities allows for sequential and regioselective modifications, paving the way for the construction of complex drug candidates.

| Precursor Compound | Synthesized Pharmaceutical/Intermediate | Therapeutic Area |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Combretastatin A-4 | Anticancer |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | Various Pharmaceuticals and Agrochemicals | Not Specified |

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Phenylpropanoic acid derivatives are recognized as valuable precursors for the synthesis of a variety of heterocyclic systems. These compounds can undergo cyclization reactions to form heterocycles such as pyrazolines, isoxazolines, and pyrimidines, which are known to exhibit a wide range of biological activities. While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, its structural motifs are analogous to precursors used in the synthesis of furan, pyrazole, pyridone, and triazole derivatives. mdpi.com The inherent reactivity of the propanoic acid chain, coupled with the potential for functionalization on the aromatic ring, makes it a promising candidate for the construction of novel heterocyclic scaffolds.

Development of Radiolabeled Analogues for Research

The ability to track molecules within biological systems is a powerful tool in drug discovery and development. Radiolabeling offers a non-invasive method to study the pharmacokinetics and pharmacodynamics of a compound.

While there is no direct evidence of radiolabeled this compound in the current literature, the development of radiolabeled probes from natural compounds and their derivatives is a burgeoning field in nuclear medicine. mdpi.com Amino acid derivatives, in particular, have been successfully radiolabeled with isotopes like fluorine-18 (B77423) for positron emission tomography (PET) imaging of tumors. nih.govresearchgate.net Given that this compound is a substituted phenylpropanoic acid, it represents a viable candidate for radiolabeling. The introduction of a positron-emitting radionuclide could enable its use in non-clinical imaging studies to trace its distribution and metabolism, providing valuable insights into the biological pathways it may interact with.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a library, which can then be screened for biological activity. nih.gov The efficiency of this process often relies on a central molecular scaffold that can be systematically decorated with a variety of chemical building blocks.

The structure of this compound is well-suited for this purpose. Its distinct functional handles—the carboxylic acid, the bromine atom, and the aromatic ring—allow for the introduction of diversity at multiple points. For example, the carboxylic acid can be converted to a wide range of amides or esters. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce different aryl or alkyl groups. This multi-point diversification strategy can lead to the generation of a large and structurally diverse library of compounds based on the this compound scaffold, which can then be screened for novel biological activities. nih.gov

Application in Materials Science or Catalyst Development (if applicable to derivatives)

Currently, there is limited information available in the scientific literature regarding the application of this compound or its direct derivatives in the fields of materials science or catalyst development. The primary focus of research on this and structurally similar compounds has been within the realm of organic synthesis and medicinal chemistry. Future research may explore the potential of incorporating this molecule into polymers or metal-organic frameworks, or as a ligand in catalytic systems, but such applications have not been reported to date.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Currently, there are no published, optimized, or sustainable methods for the synthesis of 2-(3-Bromo-4-methoxyphenyl)propanoic acid. Future research would need to establish a reliable and efficient synthetic route. This would likely involve the regioselective bromination of a 4-methoxyphenylpropanoic acid precursor or the construction of the propanoic acid side chain onto a pre-functionalized 3-bromo-4-methoxybenzene ring. The development of a green chemistry approach, minimizing the use of hazardous reagents and solvents, would be a primary challenge.

Advanced Derivatization Strategies for Enhanced Selectivity

Once a stable synthetic route for the parent compound is established, the exploration of its derivatives could commence. Derivatization of the carboxylic acid group to form esters, amides, or other functional groups could modulate its physicochemical properties, such as solubility and lipophilicity. Such modifications would be crucial for any potential pharmacological applications, aiming to enhance the compound's selectivity for biological targets. The challenge would lie in predicting which derivatives would possess the most favorable properties without baseline data on the parent compound.

Integration of High-Throughput Screening with Computational Chemistry

In the absence of known biological activity, high-throughput screening (HTS) campaigns could be employed to test this compound and its derivatives against a wide array of biological targets. In parallel, computational chemistry and molecular modeling could predict potential interactions with proteins and other biomolecules. This dual approach could identify potential areas of therapeutic interest. The primary hurdle would be the initial investment in synthesizing a compound library with no prior indication of efficacy.

Elucidation of Broader Biological Mechanisms in Non-Human Systems

Should HTS or computational studies suggest any biological activity, the next step would be to investigate the compound's mechanism of action in non-human biological systems. This could involve studies in cell cultures, tissues, and model organisms to understand its metabolic fate, potential toxicity, and mode of interaction with cellular pathways. The unaddressed challenge is the complete lack of preliminary data to guide the design of these complex and resource-intensive experiments.

Development of the Compound as a Research Tool or Synthetic Ligand

If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed as a valuable research tool. For instance, it could be used as a chemical probe to study the function of a specific protein or pathway. Furthermore, it could serve as a synthetic ligand for the development of affinity chromatography matrices or as a starting point for the design of more complex molecules. The fundamental challenge remains the initial discovery of a specific biological interaction.

Q & A

Q. How do structural modifications (e.g., replacing Br with Cl) affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.